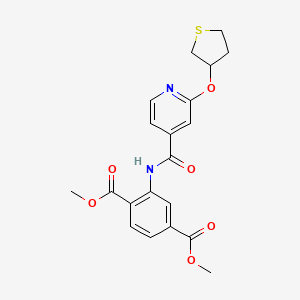
Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate, also known as DTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTT is a terephthalate derivative that has a unique structure, making it an interesting compound for research purposes.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Dimethyl terephthalate (DMT) is widely used in the manufacture of polyesters and industrial plastics. Its environmental impact has led to research on biodegradation methods to reduce its toxicity. A study demonstrated the capability of the enzyme esterase DmtH, from the Sphingobium sp. C3 strain, to transform DMT into the less toxic mono-methyl terephthalate (MMT). This transformation also showed potential for converting other phthalic acid esters, highlighting the role of microorganisms in mitigating DMT's environmental impact (Cheng et al., 2020).
Synthesis and Chemical Applications
Dimethyl 2,3-dihydroxyterephthalate plays a crucial role as an intermediate in synthesizing various chemically significant compounds, including polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents. Its utility extends to the synthesis of enterobactin analogues, showcasing its versatility in chemical synthesis processes (Huang & Liang, 2007).
Antibacterial Properties
Research into bis-1,3,4-oxadiazoline derivatives of dimethyl terephthalate has shown significant antibacterial effectiveness against S. aureus. This investigation into dimethyl terephthalate's derivatives highlights its potential in developing new antibacterial agents and its importance in pharmaceutical chemistry (Li, Dan, & Fu, 2008).
Polymer Science
In polymer science, dimethyl terephthalate has been explored for its role in creating poly(butylene terephthalate)s through bismuth catalysts. This research sheds light on the synthesis processes and the molecular weights achieved, providing insights into polymerization techniques and the production of materials with specific end-use properties (Kricheldorf, Masri, Lomadze, & Schwarz, 2005).
Improving Material Properties
Studies have also focused on improving the barrier properties of poly(ethylene terephthalate) (PET) by blending it with dimethyl terephthalate and dimethyl isophthalate. This research indicates how minor modifications in material compositions can significantly enhance the barrier properties against gases like oxygen and carbon dioxide, which is crucial for packaging applications (Zekriardehani et al., 2018).
Propiedades
IUPAC Name |
dimethyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-26-19(24)13-3-4-15(20(25)27-2)16(9-13)22-18(23)12-5-7-21-17(10-12)28-14-6-8-29-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDRCKMUFCTSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)
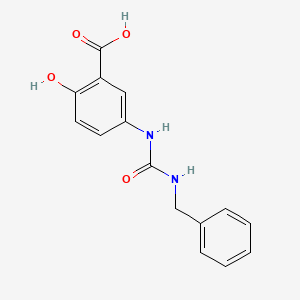

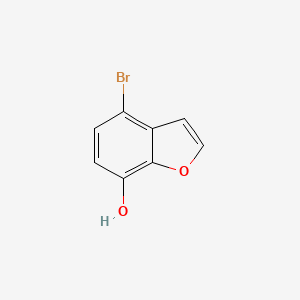
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
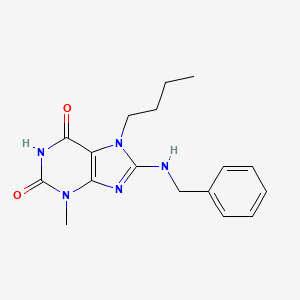
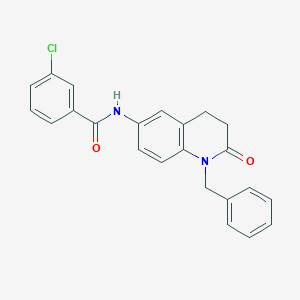

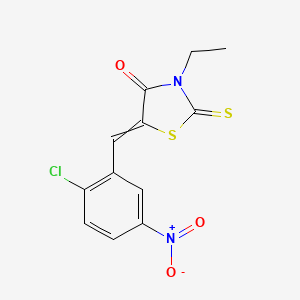
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)
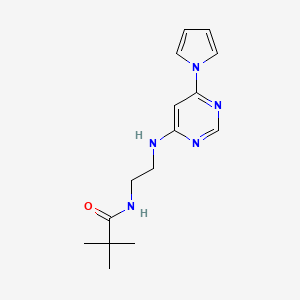
![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)
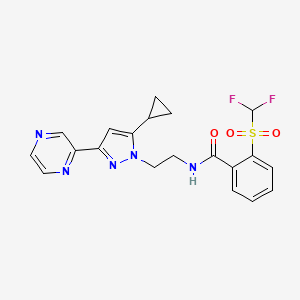
![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)